molecular formula C21H28N2O3S B4606686 N~2~-methyl-N-(2,4,6-trimethylphenyl)-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide

N~2~-methyl-N-(2,4,6-trimethylphenyl)-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide

Cat. No.: B4606686
M. Wt: 388.5 g/mol
InChI Key: BEGQKSRCRHLIEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-methyl-N-(2,4,6-trimethylphenyl)-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a glycinamide backbone substituted with methyl and trimethylphenyl groups, as well as a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-methyl-N-(2,4,6-trimethylphenyl)-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide typically involves multiple steps. One common approach is the reaction of 2,4,6-trimethylaniline with glyoxal to form an intermediate, which is then further reacted with sulfonyl chloride to introduce the sulfonyl group. The final step involves the methylation of the amine group to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N~2~-methyl-N-(2,4,6-trimethylphenyl)-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the removal of the sulfonyl group.

    Substitution: The methyl and trimethylphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the presence of a catalyst and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other derivatives.

Scientific Research Applications

N~2~-methyl-N-(2,4,6-trimethylphenyl)-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N2-methyl-N-(2,4,6-trimethylphenyl)-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-methyl-N-(2,4,6-trimethylphenyl)-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide is unique due to its combination of a glycinamide backbone with both methyl and sulfonyl groups. This structure imparts specific chemical properties that make it valuable in various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[methyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S/c1-13-8-15(3)20(16(4)9-13)22-19(24)12-23(7)27(25,26)21-17(5)10-14(2)11-18(21)6/h8-11H,12H2,1-7H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGQKSRCRHLIEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN(C)S(=O)(=O)C2=C(C=C(C=C2C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-methyl-N-(2,4,6-trimethylphenyl)-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-methyl-N-(2,4,6-trimethylphenyl)-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-methyl-N-(2,4,6-trimethylphenyl)-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide
Reactant of Route 4
Reactant of Route 4
N~2~-methyl-N-(2,4,6-trimethylphenyl)-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-methyl-N-(2,4,6-trimethylphenyl)-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-methyl-N-(2,4,6-trimethylphenyl)-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.